

# Application Note: Quantifying Fosimdesonide Payload Release from a Non-Cleavable Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fosimdesonide |           |
| Cat. No.:            | B15583008     | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics designed to deliver potent cytotoxic or immunomodulatory agents selectively to target cells. Adalimumab **Fosimdesonide** is an ADC that utilizes the monoclonal antibody Adalimumab to target Tumor Necrosis Factor-alpha (TNF-α), coupled with the immunomodulatory payload, **Fosimdesonide**. This ADC employs a non-cleavable thioether linker, which ensures stability in circulation and payload release primarily through the lysosomal degradation of the antibody backbone upon internalization into the target cell.

Quantifying the release of the **Fosimdesonide** payload is critical for understanding the ADC's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and potential off-target toxicities. This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to quantify the release of **Fosimdesonide** from an ADC with a non-cleavable linker. The primary methods described are an in vitro lysosomal degradation assay and a cellular uptake and payload release assay, with subsequent quantification of the released payload catabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



# Principle of Payload Release from Non-Cleavable ADCs

ADCs with non-cleavable linkers, such as Adalimumab **Fosimdesonide**, release their payload through a multi-step intracellular process. Upon binding to its target (TNF- $\alpha$ ), the ADC is internalized by the cell, typically via endocytosis. The resulting endosome traffics through the endo-lysosomal pathway, where it fuses with lysosomes. The acidic environment and rich milieu of proteases within the lysosome lead to the complete degradation of the antibody component of the ADC. This process liberates the payload, which remains attached to the linker and a single amino acid residue (in this case, cysteine) from the antibody's conjugation site. This payload-linker-amino acid catabolite is the active form that can then exert its pharmacological effect.

# Experimental Protocols In Vitro Lysosomal Degradation Assay

This assay simulates the lysosomal environment to assess the release of **Fosimdesonide** catabolites from the ADC.

### Materials:

- Adalimumab Fosimdesonide ADC
- Human liver lysosomal fraction (commercially available)
- Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
- Dithiothreitol (DTT)
- Protein Precipitation Solution (e.g., Acetonitrile with 1% formic acid)
- Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled Fosimdesonide derivative)
- 96-well microplate
- Incubator



Centrifuge

#### Protocol:

- Prepare a stock solution of Adalimumab Fosimdesonide ADC in a suitable buffer (e.g., PBS).
- In a 96-well plate, combine the ADC with the lysosomal assay buffer.
- Add the human liver lysosomal fraction to initiate the degradation. A typical protein concentration for the lysosomal fraction is 0.1-1 mg/mL.
- Incubate the plate at 37°C with gentle shaking.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), stop the reaction by adding 3 volumes of ice-cold protein precipitation solution containing the internal standard.
- Vortex the samples and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
- Carefully collect the supernatant for LC-MS/MS analysis.
- Prepare a standard curve of the expected Fosimdesonide-cysteine catabolite and a free
   Fosimdesonide control in the same matrix.

### Cellular Uptake and Intracellular Payload Release Assay

This assay measures the amount of internalized ADC and the subsequent release of the **Fosimdesonide** catabolite within target cells.

### Materials:

- TNF-α expressing cell line (e.g., activated macrophages or a transfected cell line)
- Cell culture medium and supplements
- Adalimumab Fosimdesonide ADC
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)



- Phosphate-Buffered Saline (PBS)
- Protein Precipitation Solution
- Internal Standard (IS)
- Cell culture plates (e.g., 6-well plates)
- Cell scraper
- Centrifuge

### Protocol:

- Seed the TNF-α expressing cells in 6-well plates and culture until they reach approximately 80% confluency.
- Treat the cells with a known concentration of Adalimumab Fosimdesonide ADC (e.g., 10 μg/mL). Include an untreated control.
- Incubate the cells for various time points (e.g., 0, 4, 24, 48, 72 hours) at 37°C in a CO2 incubator.
- At each time point, wash the cells twice with ice-cold PBS to remove any non-internalized ADC.
- Lyse the cells using a suitable lysis buffer.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cellular debris.
- To the supernatant (cell lysate), add 3 volumes of ice-cold protein precipitation solution containing the internal standard.
- Vortex and centrifuge to pellet precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis of the **Fosimdesonide**-cysteine catabolite.



 A parallel set of wells can be used to determine the total intracellular protein concentration for normalization.

# LC-MS/MS Quantification of Fosimdesonide-Cysteine Catabolite

This method provides sensitive and specific quantification of the released payload catabolite.

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole)

### LC Conditions (Example):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL

### MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the Fosimdesonide-cysteine catabolite and the internal standard. These transitions need to be optimized based on the exact mass of the catabolite.

### **Data Presentation**



The quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation. The following tables present illustrative data, as specific quantitative results for **Fosimdesonide** release are not publicly available.

Table 1: In Vitro Release of **Fosimdesonide**-Cysteine from Adalimumab **Fosimdesonide** in Human Lysosomal Fraction.

| Time (hours) | Concentration of Released<br>Fosimdesonide-Cysteine<br>(ng/mL) | % of Total Payload<br>Released |
|--------------|----------------------------------------------------------------|--------------------------------|
| 0            | < LLOQ                                                         | 0                              |
| 2            | 15.2                                                           | 1.5                            |
| 4            | 35.8                                                           | 3.6                            |
| 8            | 88.1                                                           | 8.8                            |
| 24           | 254.6                                                          | 25.5                           |
| 48           | 412.3                                                          | 41.2                           |

LLOQ: Lower Limit of Quantification. Data are illustrative.

Table 2: Intracellular Concentration of **Fosimdesonide**-Cysteine in TNF- $\alpha$  Expressing Cells.

| Time (hours) | Intracellular Fosimdesonide-Cysteine (ng/mg total protein) |
|--------------|------------------------------------------------------------|
| 0            | < LLOQ                                                     |
| 4            | 2.1                                                        |
| 24           | 15.7                                                       |
| 48           | 28.9                                                       |
| 72           | 35.4                                                       |





Data are illustrative.

# Visualization of Workflows and Pathways Experimental Workflow

The following diagram illustrates the general workflow for quantifying **Fosimdesonide** payload release.













Click to download full resolution via product page



 To cite this document: BenchChem. [Application Note: Quantifying Fosimdesonide Payload Release from a Non-Cleavable Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583008#quantifying-fosimdesonide-payload-release-from-adc]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com